

# AVE 0991 Sodium Salt: A Technical Guide for Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | AVE 0991 sodium salt |           |
| Cat. No.:            | B10800321            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

AVE 0991 sodium salt is a synthetic, non-peptide small molecule that acts as a selective agonist for the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS).[1][2] Unlike the endogenous peptide ligand Angiotensin-(1-7), AVE 0991 offers the advantages of being orally active and resistant to degradation by proteolytic enzymes, making it a valuable tool for investigating the therapeutic potential of the ACE2/Ang-(1-7)/Mas axis in cardiovascular disease.[2] This technical guide provides an in-depth overview of AVE 0991, its mechanism of action, and its application in cardiovascular research, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

The classical RAS, centered on the ACE-Angiotensin II-AT1 receptor axis, is well-known for its role in vasoconstriction, inflammation, fibrosis, and thrombosis, all of which contribute to the pathophysiology of cardiovascular diseases.[3][4] In contrast, the ACE2/Ang-(1-7)/Mas receptor axis generally exerts opposing, beneficial effects, including vasodilation, anti-inflammatory, anti-fibrotic, and anti-thrombotic actions.[3] AVE 0991, by mimicking the effects of Ang-(1-7), has emerged as a promising pharmacological agent for exploring the protective functions of this counter-regulatory pathway in various cardiovascular conditions.[2][3]

# **Mechanism of Action and Signaling Pathways**







AVE 0991 exerts its cardiovascular effects primarily through the activation of the G-protein coupled Mas receptor.[5] Binding of AVE 0991 to the Mas receptor initiates a cascade of intracellular signaling events that counteract the detrimental effects of Angiotensin II.

One of the principal mechanisms is the stimulation of nitric oxide (NO) production. AVE 0991 has been shown to induce a significant release of NO from endothelial cells, a process that is approximately five times more potent compared to Ang-(1-7).[3][6] This NO release is mediated through the activation of endothelial nitric oxide synthase (eNOS).[3] The vasodilatory effects of AVE 0991 are largely dependent on this NO production, as they can be abolished by the administration of NOS inhibitors like N(G)-nitro-L-arginine methyl ester (L-NAME).[7]

Furthermore, AVE 0991 has been demonstrated to modulate inflammatory and proliferative signaling pathways. In vascular smooth muscle cells (VSMCs), AVE 0991 attenuates Angiotensin II-induced proliferation by upregulating Heme Oxygenase-1 (HO-1) and downregulating the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[8] This anti-proliferative effect is Mas receptor-dependent, as it can be blocked by the Mas receptor antagonist A-779.[8] The signaling cascade involves the Mas/HO-1/p38 MAPK pathway.[8] Additionally, AVE 0991 has been shown to modulate other signaling pathways, including the Akt pathway, which is involved in cell survival and metabolism.[5]

Below are diagrams illustrating the key signaling pathways of AVE 0991.





Click to download full resolution via product page

AVE 0991-induced vasodilation via the Mas receptor and NO production.





Click to download full resolution via product page

Anti-proliferative effect of AVE 0991 on vascular smooth muscle cells.



# **Quantitative Data from Preclinical Studies**

The following tables summarize the quantitative effects of AVE 0991 observed in various preclinical cardiovascular models.

Table 1: In Vitro Binding Affinity and NO Release

| Parameter                         | Cell Type                          | Value           | Reference |
|-----------------------------------|------------------------------------|-----------------|-----------|
| IC50 for [125I]-Ang-(1-7) binding | Bovine Aortic<br>Endothelial Cells | 21 ± 35 nM      | [6]       |
| IC50 for [125I]-Ang-(1-7) binding | COS cells                          | 47.5 nM         | [9]       |
| Peak NO release (at 10 μM)        | Bovine Aortic<br>Endothelial Cells | 295 ± 20 nmol/L | [6]       |
| Peak O2- release (at 10 μM)       | Bovine Aortic<br>Endothelial Cells | 18 ± 2 nmol/L   | [6]       |

Table 2: Effects on Cardiac Function in a Rat Model of Myocardial Infarction

| Parameter               | Sham<br>Operated | Infarction  | Infarction +<br>AVE 0991 | Reference |
|-------------------------|------------------|-------------|--------------------------|-----------|
| Systolic Tension (g)    | 13.00 ± 1.02     | 7.18 ± 0.66 | 9.23 ± 1.05              | [7]       |
| Infarcted Area<br>(mm²) | -                | 6.98 ± 1.01 | 3.94 ± 1.04              | [7]       |

Table 3: Effects on Vascular Smooth Muscle Cell Proliferation



| Treatment | Effect                                                            | Concentration                                    | Reference |
|-----------|-------------------------------------------------------------------|--------------------------------------------------|-----------|
| AVE 0991  | Dose-dependently inhibited Ang II-induced VSMC proliferation      | $10^{-8}$ to $10^{-5}$ mol/L                     | [8]       |
| AVE 0991  | Significantly attenuated reactive oxygen species (ROS) production | 10 <sup>-5</sup> mol/L or 10 <sup>-7</sup> mol/L | [8]       |

# **Experimental Protocols**

Detailed methodologies for key experiments involving AVE 0991 are provided below.

# **Myocardial Infarction Model in Rats**

- Objective: To evaluate the cardioprotective effects of AVE 0991 in post-ischemic heart failure.
   [7]
- Animal Model: Male Wistar rats.[7]
- Procedure:
  - Myocardial infarction is induced by ligation of the left coronary artery.[7]
  - Rats are treated with AVE 0991. (Dosage and administration route should be specified based on the study design, e.g., via osmotic minipumps).
  - At the end of the treatment period, cardiac function is analyzed using the Langendorff technique for isolated perfused hearts.
  - The heart is excised, and the left ventricle is sectioned and stained with Gomori trichrome to quantify the infarcted area.[7]
- Key Measurements: Systolic tension, rate of tension rise and fall (+/-dT/dt), heart rate, and perfusion pressure.[7]





Click to download full resolution via product page

Experimental workflow for the myocardial infarction model.

# **Vascular Smooth Muscle Cell Proliferation Assay**

- Objective: To investigate the anti-proliferative effects of AVE 0991 on Angiotensin IIstimulated vascular smooth muscle cells (VSMCs).[8]
- Cell Model: Rat vascular smooth muscle cells.[8]
- Procedure:
  - VSMCs are cultured in appropriate media.



- $\circ$  Cells are pre-treated with various concentrations of AVE 0991 (e.g.,  $10^{-8}$  to  $10^{-5}$  mol/L) for a specified duration.[8]
- To assess the role of the Mas receptor, a separate group of cells can be pre-treated with the Mas receptor antagonist A-779 (e.g., 10<sup>-6</sup> mol/L) before AVE 0991 treatment.[8]
- VSMC proliferation is induced by adding Angiotensin II.
- Cell proliferation is measured using a standard assay (e.g., MTT assay or BrdU incorporation).
- Western blot analysis can be performed to measure the expression and phosphorylation of key signaling proteins like p38 MAPK and HO-1.[8]



Click to download full resolution via product page

Workflow for the VSMC proliferation assay.



## Conclusion

AVE 0991 sodium salt is a powerful pharmacological tool for elucidating the protective role of the ACE2/Ang-(1-7)/Mas receptor axis in the cardiovascular system. Its non-peptide nature and oral bioavailability make it a valuable compound for in vivo studies. The data and protocols presented in this guide highlight the potential of AVE 0991 to attenuate key pathological processes in cardiovascular disease, including adverse cardiac remodeling, vascular smooth muscle cell proliferation, and inflammation. For researchers and drug development professionals, AVE 0991 represents a key asset in the exploration of novel therapeutic strategies targeting the protective arm of the renin-angiotensin system.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. AVE 0991 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Pharmacological effects of AVE 0991, a nonpeptide angiotensin-(1-7) receptor agonist -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin-(1-7): Translational Avenues in Cardiovascular Control PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. AVE 0991, a nonpeptide mimic of the effects of angiotensin-(1-7) on the endothelium -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The nonpeptide angiotensin-(1-7) receptor Mas agonist AVE-0991 attenuates heart failure induced by myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AVE0991, a Nonpeptide Compound, Attenuates Angiotensin II-Induced Vascular Smooth Muscle Cell Proliferation via Induction of Heme Oxygenase-1 and Downregulation of p-38 MAPK Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AVE-0991 (sodium salt) Product Type CAT N°: 35375 [bertin-bioreagent.com]



 To cite this document: BenchChem. [AVE 0991 Sodium Salt: A Technical Guide for Cardiovascular Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10800321#ave-0991-sodium-salt-for-cardiovascular-research-introduction]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com